Samaderine B
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Overview
Description
Samaderine B is a quassinoid isolated from Quassia indica and Samadera madagascariensis. It exhibits antimalarial and cytotoxic activities. It has a role as a metabolite, an antimalarial and an antineoplastic agent. It is a quassinoid, an organic heteropentacyclic compound, a cyclic ether, an enone, a bridged compound, a lactone, a secondary alcohol and a secondary alpha-hydroxy ketone.
Scientific Research Applications
Antimalarial and Antitumor Activity
Samaderine B has been identified as having significant growth-inhibitory activity against the cultured malarial parasite Plasmodium falciparum. It also exhibits in vitro cytotoxicity against KB cells, indicating potential antitumor properties (Kitagawa et al., 1996).
Nematocidal Activity
Research has shown that this compound possesses potent nematocidal activities, significantly greater than certain traditional anthelmintics. This suggests its potential application in controlling nematode infections (Watanabe et al., 2000).
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory activity, particularly in inhibiting endothelial cell-neutrophil leukocyte adhesion. This property could be leveraged in developing treatments for inflammatory diseases (Kitagawa et al., 1996).
Antifeedant and Insect Growth Regulatory Activities
Studies on this compound indicate its effectiveness as an antifeedant and in regulating insect growth, particularly against the tobacco cutworm, Spodoptera litura. This suggests its potential use in agricultural pest management (Govindachari et al., 2001).
Little or No Anti-tumor Activity in Certain Contexts
Despite its cytotoxic properties, this compound has been found to display little or no anti-tumor activity when isolated from certain plant sources (Coombes et al., 2005).
GABA Receptor Interaction
This compound acts as a noncompetitive γ-aminobutyric acid receptor antagonist in nematodes. This mode of action is similar to certain bicyclophosphorothionates, underlining its potential as a nematocidal agent (Kuriyama et al., 2005).
Properties
CAS No. |
803-22-5 |
---|---|
Molecular Formula |
C19H22O7 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1R,4S,5R,8S,9R,10R,11S,12S,16S)-9,12-dihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13,18-trione |
InChI |
InChI=1S/C19H22O7/c1-7-4-9(20)14(23)17(2)8(7)5-10(21)19-6-25-18(3)13(19)16(24)26-15(18)11(22)12(17)19/h4,8,11-15,22-23H,5-6H2,1-3H3/t8-,11+,12+,13-,14+,15-,17-,18-,19+/m0/s1 |
InChI Key |
CVLVYBSPYHCGGU-VQXUUFQGSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1CC(=O)[C@]34[C@@H]2[C@H]([C@H]5[C@]([C@@H]3C(=O)O5)(OC4)C)O)C)O |
SMILES |
CC1=CC(=O)C(C2(C1CC(=O)C34C2C(C5C(C3C(=O)O5)(OC4)C)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC(=O)C34C2C(C5C(C3C(=O)O5)(OC4)C)O)C)O |
Synonyms |
samaderin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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